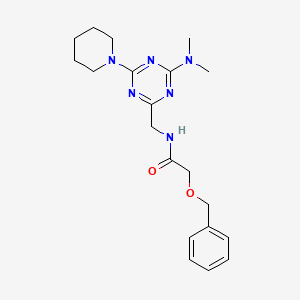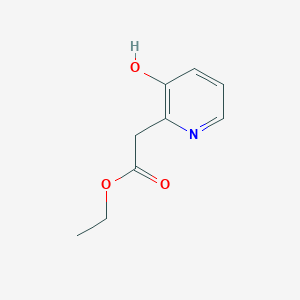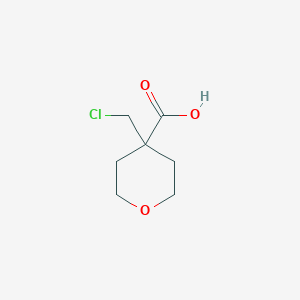![molecular formula C23H23FN2O4S B2658322 N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide CAS No. 451482-73-8](/img/structure/B2658322.png)
N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide” is a complex organic compound. It contains several functional groups including an amide, a sulfamoyl group, and a methoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the sulfamoyl group, and the addition of the methoxy group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfamoyl, and methoxy groups would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other compounds present. The amide, sulfamoyl, and methoxy groups could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Alzheimer's Disease Research : One study utilized a molecular imaging probe, closely related to the chemical structure of interest, for investigating serotonin 1A (5-HT(1A)) receptors in the brains of Alzheimer's disease patients. This probe, combined with positron emission tomography (PET), allowed for the quantification of 5-HT(1A) receptor densities, revealing significant decreases in patients with Alzheimer's disease compared to controls. This has implications for understanding the pathophysiology of Alzheimer's disease and potentially for developing therapeutic strategies (Kepe et al., 2006).
Bioanalytical Method Development : Another study developed and validated a new bioanalytical method using liquid chromatography-tandem mass spectrometry for quantifying a compound structurally similar to the compound of interest in mouse plasma and blood. This methodological advancement is crucial for pharmacokinetic evaluation in preclinical research (Zalavadia, 2016).
Radioprotective Activity : A related compound's radioprotective activity was examined, demonstrating the significance of fluorine atoms in enhancing radioprotective properties. This research is pivotal in developing radioprotective agents for use in various medical and environmental settings (Vasil'eva & Rozhkov, 1992).
PET Imaging Agents Development : Research has been conducted on developing fluorine-18-labeled 5-HT1A antagonists, which are structurally related to the compound . These agents are used in PET imaging to study serotonin receptors, providing insights into various neurological and psychiatric conditions (Lang et al., 1999).
Chemical Analysis Techniques : A study utilized sulipride, which is structurally related to the compound, as an electroactive material in a PVC-based Zn2+-selective electrode. This highlights the use of such compounds in developing analytical tools for metal ion detection (Saleh & Gaber, 2001).
Fluorescence Enhancement in Analytical Chemistry : Research on Glibenclamide, another structurally similar compound, showed its potential in enhancing erbium (Er) intrinsic fluorescence intensity. This finding is significant for developing sensitive fluorimetric probes for analytical chemistry (Faridbod et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-3-16-4-8-18(9-5-16)26-23(27)21-14-20(12-13-22(21)24)31(28,29)25-15-17-6-10-19(30-2)11-7-17/h4-14,25H,3,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRROGTWAFQTHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2658245.png)
![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)






